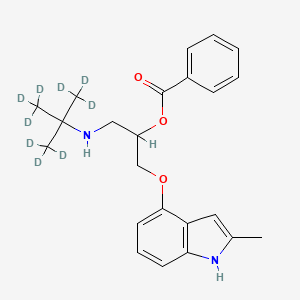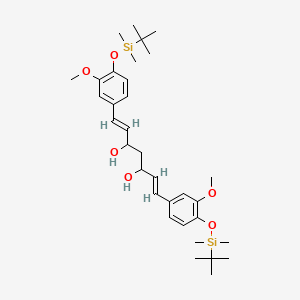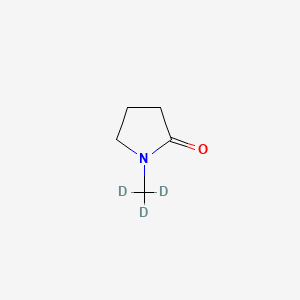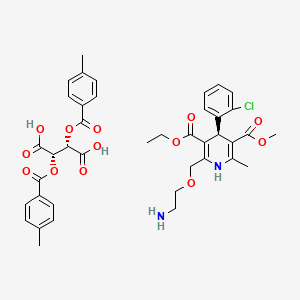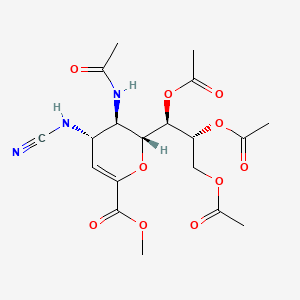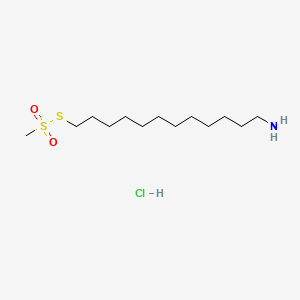![molecular formula C19H23ClN2O B587874 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 CAS No. 1794756-21-0](/img/structure/B587874.png)
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 is a deuterated derivative of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol. This compound is often used in pharmaceutical research as a reference standard and impurity marker. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzhydryl chloride and piperazine.
Reaction: The 4-chlorobenzhydryl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide to form 4-[(4-chlorophenyl)phenylmethyl]piperazine.
Deuteration: The piperazine derivative is then subjected to deuteration using deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Final Step: The deuterated piperazine derivative is reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a marker in pharmacokinetic studies.
Industry: Used in the development and quality control of pharmaceuticals.
作用机制
The mechanism of action of 2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The deuterium atoms enhance the stability and detection of the compound in analytical studies.
相似化合物的比较
Similar Compounds
Cetirizine: An antihistamine used to treat allergies.
Hydroxyzine: Another antihistamine with sedative properties.
Levocetirizine: A more potent enantiomer of cetirizine.
Uniqueness
2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4 is unique due to its deuterium atoms, which provide enhanced stability and improved analytical detection. This makes it particularly valuable in research settings where precise measurements are crucial.
属性
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-7-5-16(6-8-18)19-4-2-1-3-17(19)15-22-11-9-21(10-12-22)13-14-23/h1-8,23H,9-15H2/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASXXNYJHWVQX-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
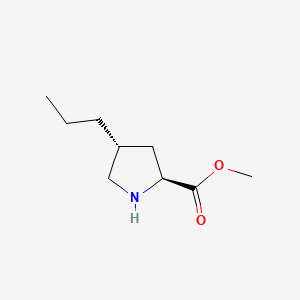
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)


![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
